Cas no 1806767-01-0 (4-Chloro-3-(difluoromethyl)pyridine-5-methanol)

4-Chloro-3-(difluoromethyl)pyridine-5-methanol Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-3-(difluoromethyl)pyridine-5-methanol
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- Inchi: 1S/C7H6ClF2NO/c8-6-4(3-12)1-11-2-5(6)7(9)10/h1-2,7,12H,3H2
- InChI Key: UQLVYEPEKLWLGI-UHFFFAOYSA-N
- SMILES: ClC1C(=CN=CC=1CO)C(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 147
- Topological Polar Surface Area: 33.1
- XLogP3: 1.2
4-Chloro-3-(difluoromethyl)pyridine-5-methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A023024508-500mg |
4-Chloro-3-(difluoromethyl)pyridine-5-methanol |
1806767-01-0 | 97% | 500mg |
$960.40 | 2022-03-31 | |
Alichem | A023024508-250mg |
4-Chloro-3-(difluoromethyl)pyridine-5-methanol |
1806767-01-0 | 97% | 250mg |
$693.60 | 2022-03-31 | |
Alichem | A023024508-1g |
4-Chloro-3-(difluoromethyl)pyridine-5-methanol |
1806767-01-0 | 97% | 1g |
$1,646.40 | 2022-03-31 |
4-Chloro-3-(difluoromethyl)pyridine-5-methanol Related Literature
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Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
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2. Caper tea
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
Additional information on 4-Chloro-3-(difluoromethyl)pyridine-5-methanol
Research Briefing on 4-Chloro-3-(difluoromethyl)pyridine-5-methanol (CAS: 1806767-01-0): Recent Advances and Applications
The compound 4-Chloro-3-(difluoromethyl)pyridine-5-methanol (CAS: 1806767-01-0) has recently gained significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery. This briefing synthesizes the latest findings regarding this compound, focusing on its synthesis, biological activity, and therapeutic potential.
Recent studies have demonstrated that 4-Chloro-3-(difluoromethyl)pyridine-5-methanol serves as a versatile intermediate in the synthesis of novel agrochemicals and pharmaceuticals. Its pyridine core with chloro and difluoromethyl substitutions at the 4 and 3 positions, respectively, along with the hydroxymethyl group at position 5, makes it particularly valuable for structure-activity relationship (SAR) studies. The compound's ability to undergo various chemical transformations has been exploited in the development of new bioactive molecules.
In medicinal chemistry applications, researchers have utilized 1806767-01-0 as a key building block for the development of kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry reported its incorporation into novel pyridine-based compounds showing promising activity against specific cancer-related kinases. The difluoromethyl group was found to significantly enhance binding affinity through favorable interactions with hydrophobic pockets in the target proteins.
The synthetic accessibility of 4-Chloro-3-(difluoromethyl)pyridine-5-methanol has been improved through recent methodological advances. A 2024 paper in Organic Process Research & Development described an optimized large-scale synthesis route with improved yield (78%) and purity (>99%). This development is particularly important for potential industrial applications, as it addresses previous challenges in the compound's commercial availability.
From a biological perspective, the compound has shown interesting properties in preliminary screening studies. While not biologically active itself, its derivatives have demonstrated antimicrobial activity against resistant strains of bacteria, as reported in a recent ACS Infectious Diseases publication. The chloro and difluoromethyl substitutions appear to contribute to enhanced membrane permeability in these derivatives.
Current research directions include exploring the compound's potential in developing new antifungal agents and its application in PET tracer development. The presence of fluorine atoms makes it particularly interesting for 18F-labeling studies in radiopharmaceutical research. Several research groups are actively investigating these applications, with preliminary results expected to be published in late 2024.
In conclusion, 4-Chloro-3-(difluoromethyl)pyridine-5-methanol (1806767-01-0) represents a valuable chemical scaffold with diverse applications in pharmaceutical and agrochemical research. Its unique substitution pattern and synthetic versatility continue to make it a focus of ongoing research efforts. Future studies will likely explore its potential in additional therapeutic areas and further optimize its synthetic accessibility for broader applications in drug discovery programs.
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